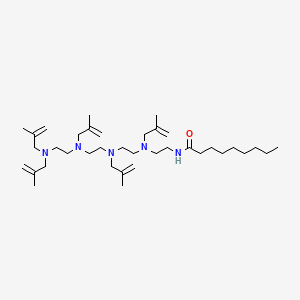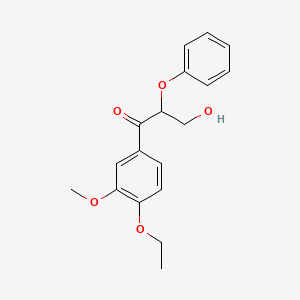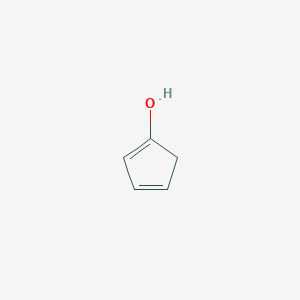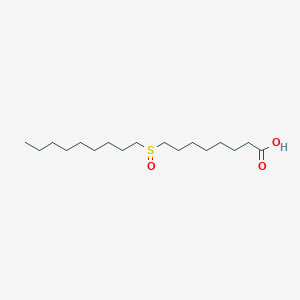![molecular formula C9H11IS2 B14333127 1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene CAS No. 106139-97-3](/img/structure/B14333127.png)
1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene is an organic compound that belongs to the class of aromatic iodides It features a benzene ring substituted with an iodine atom and a sulfanyl group, which is further substituted with a methylsulfanyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetic acid under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the sulfanyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.
Major Products Formed
Substitution: Products with different substituents replacing the iodine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Deiodinated products or modified sulfanyl groups.
Scientific Research Applications
1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene involves its interaction with molecular targets through its iodine and sulfanyl groups. The iodine atom can participate in halogen bonding, while the sulfanyl groups can engage in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Iodo-2-methylbenzene: Similar structure but lacks the sulfanyl groups.
2-Iodotoluene: Another aromatic iodide with a methyl group instead of the sulfanyl chain.
1-Iodo-2-(methylsulfanyl)benzene: Similar but with a shorter sulfanyl chain.
Uniqueness
1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene is unique due to the presence of both iodine and a complex sulfanyl chain, which imparts distinct chemical reactivity and potential biological activities compared to simpler aromatic iodides .
Properties
CAS No. |
106139-97-3 |
|---|---|
Molecular Formula |
C9H11IS2 |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
1-iodo-2-(2-methylsulfanylethylsulfanyl)benzene |
InChI |
InChI=1S/C9H11IS2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3 |
InChI Key |
LLNDPKLBBBLDPL-UHFFFAOYSA-N |
Canonical SMILES |
CSCCSC1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)
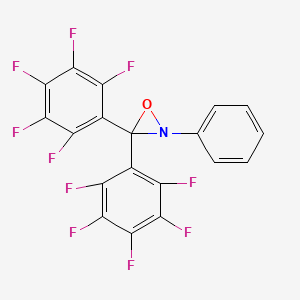

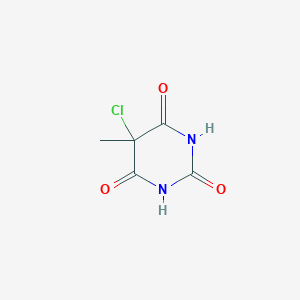
![6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one](/img/structure/B14333069.png)

![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)
![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)

